![molecular formula C7H9NO2 B13510040 (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13510040.png)
(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves the formation of the bicyclic ring system through a series of cyclization reactions. One common method involves the use of a precursor molecule that undergoes intramolecular cyclization under specific conditions to form the desired bicyclic structure. The reaction conditions often include the use of strong acids or bases as catalysts, elevated temperatures, and controlled reaction times to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the bicyclic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor in certain biochemical pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Latanoprost acid: A compound with a similar bicyclic structure used in ophthalmology.
Vorapaxar: A thrombin receptor antagonist with a related bicyclic framework.
Uniqueness
(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is unique due to its specific stereochemistry and the presence of the azabicyclo ring system. This distinct structure imparts unique chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
(1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C7H9NO2/c1-7(2)3-4(7)6(10)8-5(3)9/h3-4H,1-2H3,(H,8,9,10)/t3-,4+ |
InChI Key |
DRMNZTFLOOSXIN-ZXZARUISSA-N |
Isomeric SMILES |
CC1([C@@H]2[C@H]1C(=O)NC2=O)C |
Canonical SMILES |
CC1(C2C1C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


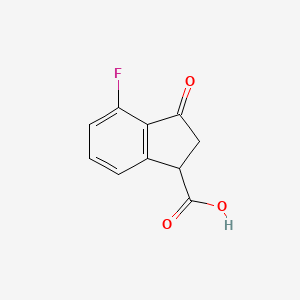

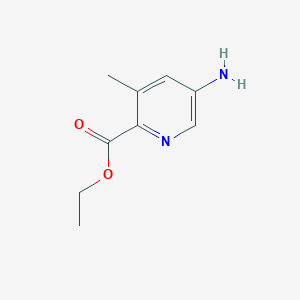
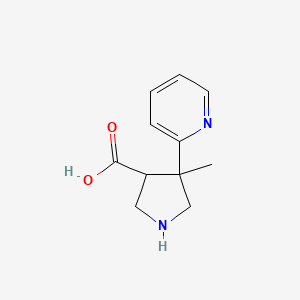
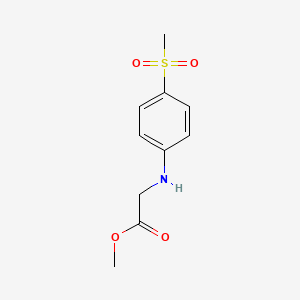
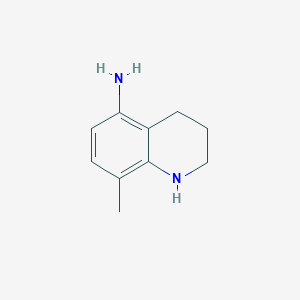

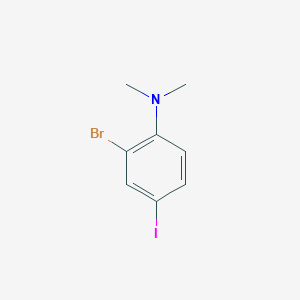
![1-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-3-thiol](/img/structure/B13510012.png)
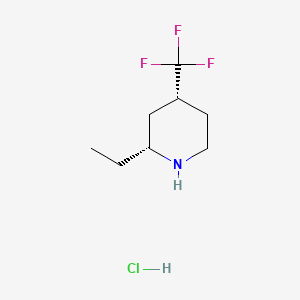

![Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride](/img/structure/B13510039.png)
![tert-butyl N-[5-(methoxymethyl)-5-methylpyrrolidin-3-yl]carbamate, Mixture of diastereomers](/img/structure/B13510042.png)
![2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B13510047.png)
